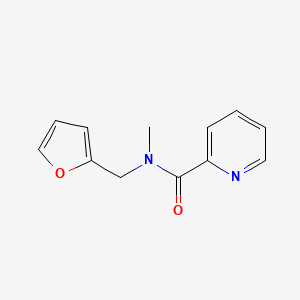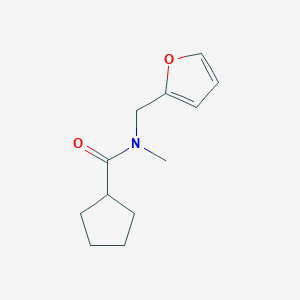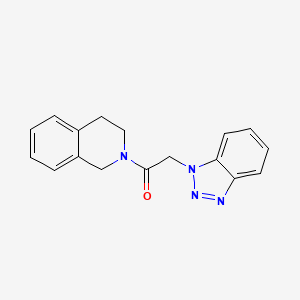
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTE and has a molecular formula of C17H16N4O.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BTE has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. BTE has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using BTE in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
For the study of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone include further investigation into its anti-cancer and anti-inflammatory properties, as well as its potential use in the treatment of other diseases. Researchers may also explore the synthesis of derivatives of BTE to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of BTE may be further elucidated to identify new targets for drug development.
In conclusion, 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of benzotriazole and isoquinoline with ethyl chloroacetate in the presence of a base. The reaction takes place in anhydrous conditions and requires careful monitoring of temperature and reaction time to obtain a high yield of the product.
Scientific Research Applications
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. BTE has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(12-21-16-8-4-3-7-15(16)18-19-21)20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWGIYFGGXTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

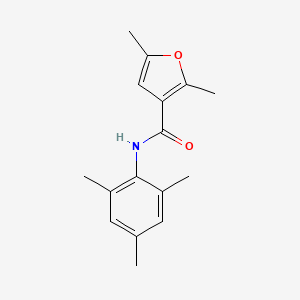
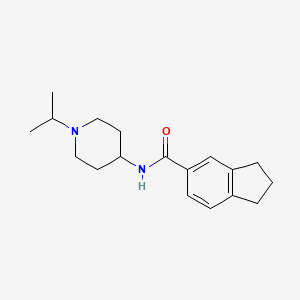
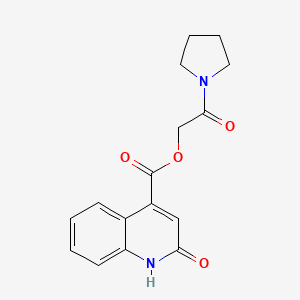
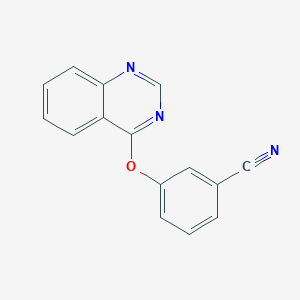
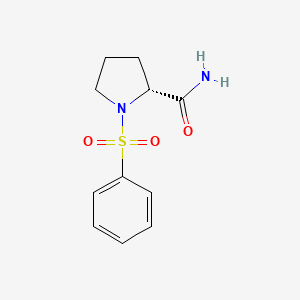
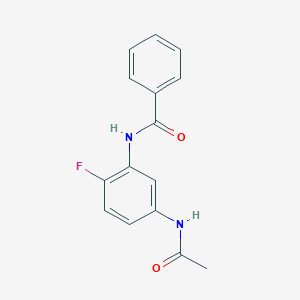
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
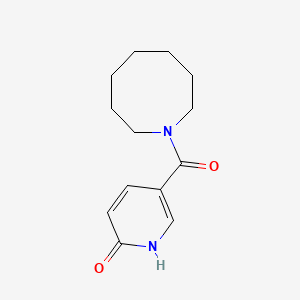
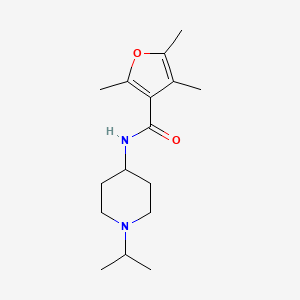
![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
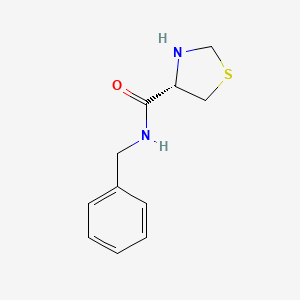
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
